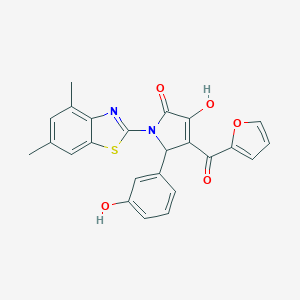
1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for further research and development.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one is not fully understood. However, it is believed to work by inhibiting certain cellular pathways that are involved in inflammation and cancer development. It has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one can have various biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one in lab experiments is its unique chemical structure and properties, which make it an ideal candidate for further research and development. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential applications.
Orientations Futures
There are several future directions for research on 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one. One possible direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and cancerous diseases. Another direction is to explore its potential use in agriculture, for example, as a natural pesticide or herbicide. Finally, further research is needed to fully understand its mechanism of action and to develop more efficient and effective synthesis methods.
Méthodes De Synthèse
The synthesis of 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one involves the reaction of 4,6-dimethyl-2-mercaptobenzothiazole with furan-2-carboxylic acid, followed by the addition of 3-hydroxybenzaldehyde and pyrrole-2-one. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
Nom du produit |
1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one |
|---|---|
Formule moléculaire |
C24H18N2O5S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-12-9-13(2)19-17(10-12)32-24(25-19)26-20(14-5-3-6-15(27)11-14)18(22(29)23(26)30)21(28)16-7-4-8-31-16/h3-11,20,27,29H,1-2H3 |
Clé InChI |
SCPYYPRKOOSVKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)O)C |
SMILES canonique |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)


![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)




![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)